molecular formula C15H17N5O6S2 B12714988 Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide CAS No. 124861-91-2

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide

Cat. No.: B12714988
CAS No.: 124861-91-2
M. Wt: 427.5 g/mol
InChI Key: XTJPQRUBEQTJDS-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is a complex organic compound that features a thiazole ring, a butanoic acid backbone, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide typically involves multi-step organic reactionsThe final steps involve the addition of the methoxycarbonyl and sulfonyl hydrazide groups under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s interactions with enzymes and proteins are studied to understand its potential as a biochemical tool or therapeutic agent.

Medicine

Medicinally, Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is investigated for its potential to act as an antimicrobial, anti-inflammatory, or anticancer agent .

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or alter signal transduction pathways, resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

124861-91-2

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

methyl N-[4-[[[4-oxo-4-(1,3-thiazol-2-ylamino)butanoyl]amino]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C15H17N5O6S2/c1-26-15(23)17-10-2-4-11(5-3-10)28(24,25)20-19-13(22)7-6-12(21)18-14-16-8-9-27-14/h2-5,8-9,20H,6-7H2,1H3,(H,17,23)(H,19,22)(H,16,18,21)

InChI Key

XTJPQRUBEQTJDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NC=CS2

Origin of Product

United States

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